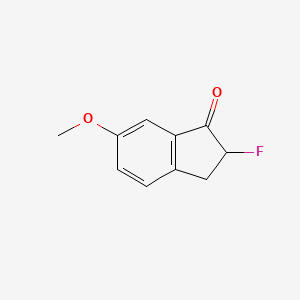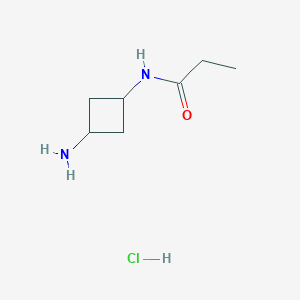
4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione is an organic compound with a complex structure that includes a naphthalene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione can be achieved through several methods. One common approach involves the catalytic hydrogenation of naphthalene derivatives. For instance, the hydrogenation of naphthalene in the presence of a nickel catalyst can yield tetrahydronaphthalene derivatives . Another method involves the use of specific reagents and conditions to achieve the desired hydroxylation and oxidation states.
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. The use of nickel catalysts is prevalent, and the reaction conditions are optimized to ensure high yield and purity. The process may also involve steps to purify the final product, such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to more saturated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions vary depending on the desired reaction, with temperature and solvent choice being critical factors.
Major Products
The major products formed from these reactions include various hydroxylated and oxidized derivatives, which can be further utilized in different chemical processes.
Applications De Recherche Scientifique
4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione exerts its effects involves interactions with various molecular targets. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form stable complexes with other molecules. These interactions can influence biological pathways and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetralin (1,2,3,4-Tetrahydronaphthalene): A hydrocarbon with similar structural features but lacks the hydroxyl and carbonyl groups.
5-Hydroxy-1-oxotetraline: Another derivative with a hydroxyl group at a different position.
Uniqueness
What sets 4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione apart is its specific arrangement of functional groups, which imparts unique chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
91715-49-0 |
|---|---|
Formule moléculaire |
C10H10O3 |
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
4-hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dione |
InChI |
InChI=1S/C10H10O3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h5,11H,1-4H2 |
Clé InChI |
DVPRMXAQNPJDNC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=CC(=O)C2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,7-Dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene](/img/structure/B11909765.png)


![ethyl 6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B11909802.png)

![1-Oxa-3-azaspiro[5.5]undecane-2,7-dione](/img/structure/B11909814.png)



![Imidazo[1,2-a]quinolin-1-amine](/img/structure/B11909848.png)


![8-Chloropyrimido[5,4-d]pyrimidin-2-amine](/img/structure/B11909861.png)
